molecular formula C7H9ClFN3 B13102695 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine

Cat. No.: B13102695
M. Wt: 189.62 g/mol
InChI Key: YDVGLYUHPMULJC-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClFN3. It is a pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions, respectively, and a propylamine group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate (K2CO3) for nucleophilic substitution and oxidizing agents for oxidation reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted pyrimidine derivatives .

Scientific Research Applications

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms, as well as the propylamine group. This combination of substituents imparts specific chemical and biological properties that distinguish it from other pyrimidine derivatives .

Properties

Molecular Formula

C7H9ClFN3

Molecular Weight

189.62 g/mol

IUPAC Name

2-chloro-5-fluoro-N-propylpyrimidin-4-amine

InChI

InChI=1S/C7H9ClFN3/c1-2-3-10-6-5(9)4-11-7(8)12-6/h4H,2-3H2,1H3,(H,10,11,12)

InChI Key

YDVGLYUHPMULJC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NC=C1F)Cl

Origin of Product

United States

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